![molecular formula C16H16OS B14453302 1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene CAS No. 78594-05-5](/img/structure/B14453302.png)
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene is an organic compound characterized by a benzene ring substituted with three methyl groups and a phenyl(sulfinyl)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene can be synthesized through several methods. One common approach involves the transalkylation of xylene over a solid acid catalyst. This process involves the reaction of xylene with methanol to produce the desired compound along with water as a byproduct . Another method includes the trimerization of propyne, which also requires an acid catalyst . Additionally, the trimerization of acetone via aldol condensation, catalyzed and dehydrated by sulfuric acid, can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale transalkylation processes using solid acid catalysts. These methods are favored due to their efficiency and scalability, making them suitable for mass production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: Oxidation with nitric acid yields trimesic acid.
Substitution: Bromination occurs readily, giving mesityl bromide.
Reduction: Reduction reactions can be performed using appropriate reducing agents under controlled conditions.
Common Reagents and Conditions
Oxidation: Nitric acid, manganese dioxide, and trifluoroperacetic acid are commonly used oxidizing agents.
Substitution: Bromine is used for bromination reactions.
Reduction: Various reducing agents can be employed depending on the desired product.
Major Products Formed
Oxidation: Trimesic acid, 3,5-dimethyl benzaldehyde, and mesitol (2,4,6-trimethylphenol).
Substitution: Mesityl bromide.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene involves its interaction with specific molecular targets and pathways The compound’s sulfinyl group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethylbenzene (Mesitylene): A derivative of benzene with three methyl substituents positioned symmetrically around the ring.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomeric form of trimethylbenzene.
1,2,3-Trimethylbenzene (Hemimellitene): Yet another isomeric form of trimethylbenzene.
Uniqueness
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene is unique due to the presence of the phenyl(sulfinyl)methyl group, which imparts distinct chemical properties and reactivity compared to other trimethylbenzene isomers. This unique structure allows for specific interactions and applications that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
78594-05-5 |
|---|---|
Molekularformel |
C16H16OS |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-[phenyl(sulfinyl)methyl]benzene |
InChI |
InChI=1S/C16H16OS/c1-11-9-12(2)15(13(3)10-11)16(18-17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI-Schlüssel |
KVFOOGWIZSBOHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=S=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


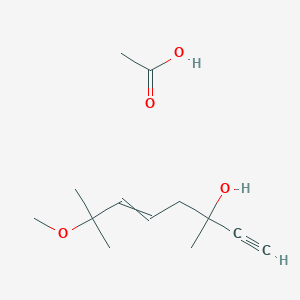
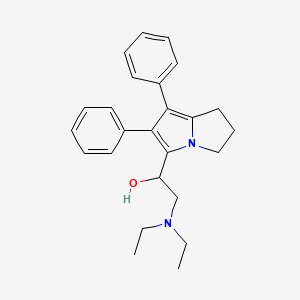
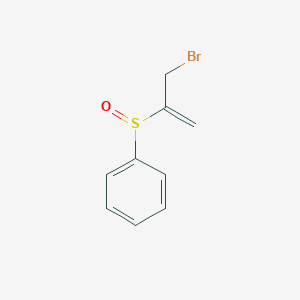
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
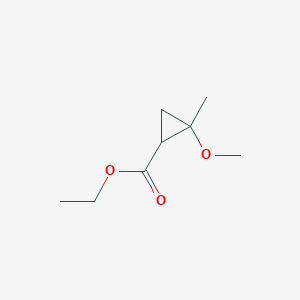
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
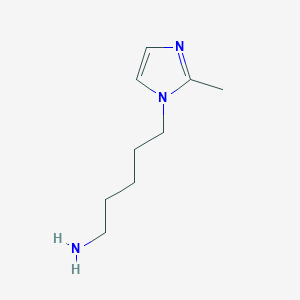

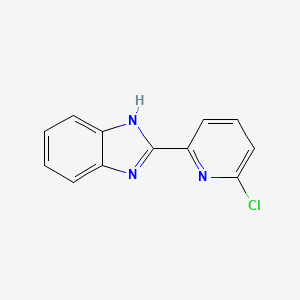
![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)

![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)


